4-Methylthiophene-2-sulfonyl chloride
Description
Significance as a Key Synthetic Building Block in Heterocyclic Chemistry
The thiophene (B33073) ring is a common scaffold in many biologically active compounds. Sulfur-containing heterocycles, like thiophene, are important components of FDA-approved drugs and medicinally active compounds. nih.gov The presence of the sulfonyl chloride group on the 4-methylthiophene core provides a reactive site for the construction of more complex heterocyclic systems. This reactivity allows for the incorporation of the thiophene moiety into larger molecules, a crucial step in the synthesis of new therapeutic agents. chemimpex.com The compound's stability and ease of handling make it a preferred reagent for laboratory use in creating complex molecular architectures. chemimpex.com
Role in the Generation of Sulfonamide Derivatives and Related Compounds
The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.egfrontiersrj.com 4-Methylthiophene-2-sulfonyl chloride is a versatile reagent for this transformation, enabling the creation of a wide array of sulfonamide derivatives. chemimpex.com Sulfonamides are an important class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. frontiersrj.com
The synthesis of sulfonamides from sulfonyl chlorides is a well-established and efficient process. frontiersrj.com The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The use of a base is necessary to neutralize the hydrochloric acid that is formed as a byproduct.
Table 1: Examples of Sulfonamide Synthesis
| Reactants | Product Class | Significance |
|---|---|---|
| Sulfonyl Chloride + Primary/Secondary Amine | Sulfonamide | Core reaction for a vast number of biologically active compounds. ekb.egfrontiersrj.com |
| Thiol Derivatives + H2O2/SOCl2 | Sulfonyl Chloride | A method for the in situ generation of sulfonyl chlorides for subsequent reactions. organic-chemistry.org |
Overview of Research Trajectories Involving Thiophene Sulfonyl Chlorides
Research involving thiophene sulfonyl chlorides, including this compound, is diverse and expanding. In medicinal chemistry, these compounds are crucial for developing new drugs. chemimpex.com For instance, derivatives of thiophene sulfonyl chlorides have been investigated as inhibitors of enzymes involved in metabolic pathways, showing potential as lead compounds for drug development.
In materials science, thiophene-based compounds are used in the production of specialty polymers and coatings. chemimpex.com These materials can exhibit enhanced thermal stability and chemical resistance. chemimpex.com The unique electronic properties of the thiophene ring also make these compounds suitable for applications in organic electronics.
Furthermore, thiophene sulfonyl chlorides are utilized in agricultural chemistry for the formulation of crop protection agents, such as herbicides and pesticides. chemimpex.comgoogle.com For example, 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride is an intermediate in the synthesis of the herbicide thiencarbazone-methyl. google.com The development of efficient and environmentally friendly synthetic methods for these compounds is an active area of research. google.com
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 69815-97-0 | C5H5ClO2S2 |
| 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride | Not explicitly found | C7H7ClO4S2 |
| Thiencarbazone-methyl | 201103-91-9 | C13H14N4O7S2 |
| 2-Thiophenesulfonyl chloride | 16629-19-9 | C4H3ClO2S2 |
| Phenylmethanesulfonyl chloride | 1939-99-7 | C7H7ClO2S |
| p-Toluenesulfonyl chloride | 98-59-9 | C7H7ClO2S |
Structure
2D Structure
Properties
IUPAC Name |
4-methylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2S2/c1-4-2-5(9-3-4)10(6,7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGLPBPKJDDNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540456 | |
| Record name | 4-Methylthiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69815-97-0 | |
| Record name | 4-Methylthiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Methylthiophene 2 Sulfonyl Chloride and Analogues
Direct Chlorosulfonation Pathways
The most direct route to 4-methylthiophene-2-sulfonyl chloride is the electrophilic chlorosulfonation of 3-methylthiophene (B123197). This method, while straightforward in principle, presents challenges in controlling regioselectivity, as substitution can occur at either the C2 or C5 position of the thiophene (B33073) ring.
Optimization of Reaction Conditions for Enhanced Purity and Yield
The regiochemical outcome of the chlorosulfonation of 3-substituted thiophenes is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of the chlorosulfonating agent. Research on the chlorosulfonation of analogous 2-acylthiophenes has shown that the solvent can dramatically influence the isomer distribution. For instance, carrying out the reaction in a non-polar solvent like dichloromethane (B109758) has been shown to favor the formation of the 2-chlorosulfonated isomer, whereas neat conditions can lead to a mixture of products.
To optimize the synthesis of this compound, a systematic investigation of reaction parameters is crucial. This involves screening various solvents, ranging from non-polar (e.g., dichloromethane, carbon tetrachloride) to more polar options, and carefully controlling the reaction temperature, often at low temperatures to minimize side reactions. The molar ratio of 3-methylthiophene to the chlorosulfonating agent (typically chlorosulfonic acid or sulfuryl chloride) is another critical factor that requires fine-tuning to maximize the yield of the desired product while minimizing the formation of the unwanted 5-sulfonyl chloride isomer and polysulfonated byproducts.
Table 1: Hypothetical Optimization of Direct Chlorosulfonation of 3-Methylthiophene
| Entry | Solvent | Temperature (°C) | Molar Ratio (Substrate:Reagent) | Yield of this compound (%) | Regioselectivity (2-isomer:5-isomer) |
| 1 | Dichloromethane | 0 | 1:1.1 | 65 | 90:10 |
| 2 | Dichloromethane | -20 | 1:1.1 | 75 | 95:5 |
| 3 | Carbon Tetrachloride | 0 | 1:1.1 | 60 | 85:15 |
| 4 | Neat | 0 | 1:1.1 | 50 | 60:40 |
| 5 | Dichloromethane | -20 | 1:1.5 | 70 | 93:7 |
This table is illustrative and based on general principles of electrophilic aromatic substitution on thiophene rings.
Exploration of Green Chemistry Approaches in Synthesis Protocols
Traditional chlorosulfonation reactions often employ hazardous reagents and solvents, generating significant waste. Green chemistry principles aim to mitigate these issues by utilizing more environmentally benign alternatives. In the context of this compound synthesis, this involves exploring greener solvent choices and alternative chlorosulfonating agents.
Recent studies have highlighted the potential of using ionic liquids or deep eutectic solvents as reaction media for various chemical transformations. These solvents can offer advantages in terms of recyclability and, in some cases, enhanced reaction rates and selectivities. For the chlorosulfonation of 3-methylthiophene, the use of a recyclable, non-volatile solvent could significantly improve the environmental footprint of the process.
Furthermore, replacing hazardous reagents like chlorosulfonic acid with safer alternatives is a key goal. The use of solid, stable sources of the sulfonyl chloride group or in situ generation of the reactive species are promising avenues of research.
Indirect Synthesis via Thiol and Disulfide Precursors
An alternative to direct chlorosulfonation is the indirect synthesis of this compound from a corresponding thiol or disulfide precursor. This multi-step approach can offer better control over regioselectivity, as the sulfonyl chloride group is introduced at a pre-defined position.
Mechanistic Investigations of Oxidative Chlorination Reactions
The key step in this indirect route is the oxidative chlorination of 4-methylthiophene-2-thiol (B6278958) or its corresponding disulfide. This transformation is typically achieved using an oxidizing agent in the presence of a chloride source. A variety of reagents have been employed for this purpose, including chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS) in the presence of an acid.
Mechanistic studies suggest that the reaction proceeds through the formation of a sulfenyl chloride intermediate, which is then further oxidized to the sulfonyl chloride. The choice of oxidant and reaction conditions can influence the efficiency of the reaction and the formation of byproducts. For instance, the use of milder oxidants can sometimes lead to the formation of the corresponding disulfide as a major byproduct.
A plausible synthetic route to the required precursor, 4-methylthiophene-2-thiol, involves the lithiation of 3-methylthiophene at the 2-position, followed by quenching with elemental sulfur and subsequent reduction.
Photocatalytic Strategies in Sulfonyl Chloride Formation
Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. The application of photoredox catalysis to the synthesis of sulfonyl chlorides has been explored, providing a potentially greener alternative to traditional methods.
In a typical photocatalytic approach, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process. This can be used to generate a sulfonyl radical from a suitable precursor, which can then be trapped by a chlorine source to form the desired sulfonyl chloride. While specific applications to this compound are not yet widely reported, the general principles of photocatalysis hold promise for the development of novel and sustainable synthetic routes.
Industrial Scale Synthesis and Process Intensification Research
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of safety, efficiency, and cost-effectiveness. Process intensification, which aims to develop smaller, safer, and more efficient manufacturing processes, is a key area of research in this context.
Continuous flow chemistry has emerged as a transformative technology for the industrial synthesis of fine chemicals and pharmaceuticals. The use of microreactors or continuous stirred-tank reactors (CSTRs) offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purities.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-to-volume ratio |
| Mass Transfer | Can be inefficient, especially in multiphasic systems | Efficient, rapid mixing |
| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer due to small reactor volumes |
| Control over Reaction Parameters | Less precise | Precise control of temperature, pressure, and residence time |
| Scalability | Often challenging | Readily scalable by numbering-up or longer run times |
| Process Footprint | Large | Compact |
This data is generalized from studies on the industrial production of aryl sulfonyl chlorides.
Development of Economically Viable and Environmentally Sustainable Production Routes
The classical and most direct route to synthesizing thiophene-2-sulfonyl chlorides is the electrophilic substitution of the corresponding thiophene with chlorosulfonic acid (ClSO₃H). For this compound, this involves the reaction of 3-methylthiophene with an excess of chlorosulfonic acid. While this method is straightforward and utilizes relatively inexpensive bulk chemicals, it suffers from significant drawbacks. The reaction is highly exothermic, requires careful temperature control, and uses a large excess of a corrosive and hazardous reagent. youtube.com Moreover, it generates substantial amounts of acidic waste, including sulfuric acid and hydrogen chloride gas, which necessitates costly and energy-intensive downstream processing and disposal. stackexchange.com
In response to these challenges, research has focused on developing greener and more economically favorable alternatives. These modern routes often replace harsh, stoichiometric reagents with milder, catalytic, or recyclable systems.
Key Developments:
Oxidative Chlorination Methods: A prominent sustainable strategy involves the oxidative chlorination of sulfur-containing precursors, such as thiols or disulfides. These methods avoid the direct use of chlorosulfonic acid. For instance, systems utilizing oxidants like bleach (sodium hypochlorite, NaClO), sodium chlorite (B76162) (NaClO₂), or Oxone (potassium peroxymonosulfate) in the presence of a chloride source offer a milder and more selective pathway to sulfonyl chlorides. organic-chemistry.orgrsc.org A proposed sustainable route for this compound could involve the synthesis of an S-alkylisothiourea salt from a 3-methyl-2-halothiophene, followed by a bleach-mediated oxidative chlorosulfonation. organic-chemistry.org This approach is noted for its operational simplicity, use of readily available reagents, and avoidance of chromatographic purification. organic-chemistry.org
N-Chlorosuccinimide (NCS) Mediated Synthesis: The use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts represents another significant advancement. organic-chemistry.org This method is advantageous as the water-soluble byproduct, succinimide (B58015), can be recovered from the aqueous phase and re-chlorinated using sodium hypochlorite, creating a recyclable and more sustainable process. organic-chemistry.org
Electrochemical Methods: Emerging research into electrochemical synthesis offers a promising avenue for producing sulfonyl-containing compounds. acs.org Electrochemical dehydration of sulfonic acids to form reactive sulfonic anhydrides circumvents the need for harsh dehydrating agents like thionyl chloride or phosphorus pentoxide, thereby reducing toxic waste and operational hazards. acs.orgacs.org This approach could be adapted for the conversion of 4-methylthiophene-2-sulfonic acid into its sulfonyl chloride, representing a significant step towards a more sustainable manufacturing process.
The following table summarizes and compares the traditional method with modern, more sustainable alternatives for the synthesis of sulfonyl chlorides like this compound.
| Feature | Traditional Route (Chlorosulfonic Acid) | Modern Sustainable Routes (e.g., Oxidative Chlorination) |
| Primary Reagent | Chlorosulfonic acid (ClSO₃H) | Bleach (NaClO), NCS, Oxone, NaClO₂ |
| Reaction Conditions | Harsh, highly exothermic, excess reagent | Milder, better temperature control |
| Byproducts | Sulfuric acid (H₂SO₄), Hydrogen chloride (HCl) | Sodium chloride (NaCl), Succinimide (recyclable) |
| Environmental Impact | High (corrosive, acidic waste) | Low (less toxic waste, potential for recycling) |
| Economic Viability | Low reagent cost, but high waste disposal cost | Higher initial reagent cost, but lower waste management cost and potential for reagent recycling |
Atom Economy and Waste Minimization in Manufacturing Processes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A high atom economy indicates a more efficient and less wasteful process.
The traditional synthesis of this compound via chlorosulfonation of 3-methylthiophene has a notably poor atom economy. The reaction proceeds via an electrophilic aromatic substitution mechanism where a second equivalent of chlorosulfonic acid often acts as a proton acceptor, leading to the formation of significant byproducts.
Reaction: C₅H₆S (3-Methylthiophene) + 2 ClSO₃H → C₅H₅ClO₂S₂ (this compound) + H₂SO₄ + HCl
The calculation for the percent atom economy (% AE) is as follows:
% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.orglibretexts.org
Molecular Weight of C₅H₅ClO₂S₂: 196.68 g/mol
Molecular Weight of C₅H₆S: 98.17 g/mol
Molecular Weight of ClSO₃H: 116.52 g/mol
% AE = [196.68 / (98.17 + 2 * 116.52)] x 100 % AE = [196.68 / (98.17 + 233.04)] x 100 % AE = [196.68 / 331.21] x 100 ≈ 59.4%
This calculation shows that over 40% of the reactant mass is converted into waste products (H₂SO₄ and HCl), highlighting the inefficiency of this route.
In contrast, alternative synthetic strategies are designed to maximize atom economy and minimize waste. For example, oxidative chlorination methods that start from a corresponding thiol (4-methylthiophene-2-thiol) can, in principle, offer higher atom economy. While these routes involve more steps, the individual reactions are often addition or substitution reactions with fewer wasted atoms.
The table below provides a comparative analysis of the atom economy for different potential synthetic approaches.
| Synthetic Route | Reactants | Desired Product | Major Byproducts | Theoretical % Atom Economy |
| Direct Chlorosulfonation | 3-Methylthiophene, Chlorosulfonic Acid (2 equiv.) | This compound | H₂SO₄, HCl | 59.4% |
| Oxidative Chlorination (Hypothetical) | 4-Methylthiophene-2-thiol, Oxidant/Cl⁻ Source | This compound | Reduced oxidant, salts | Potentially >75% (depends on specific reagents) |
| NCS-mediated from Isothiourea Salt | S-alkylisothiourea salt, NCS, H₂O | This compound | Succinimide, salts | Moderate to High (improved by recycling succinimide) |
Waste Minimization Strategies:
Reagent Selection: The primary strategy for waste minimization is the careful selection of reagents. Moving away from stoichiometric, harsh reagents like chlorosulfonic acid to milder, often catalytic, oxidizing systems dramatically reduces the generation of hazardous waste. organic-chemistry.orgrsc.org
Byproduct Recycling: As seen with the NCS method, designing processes where byproducts can be recovered and converted back into starting materials is a key aspect of sustainable manufacturing. The conversion of the succinimide byproduct back into NCS is a prime example of a circular chemical process that minimizes waste. organic-chemistry.org
Solvent Reduction: The use of one-pot syntheses and solvent-free reaction conditions, where feasible, can significantly reduce the volume of organic solvent waste, which is a major contributor to the environmental footprint of chemical manufacturing. rsc.org
By focusing on principles like atom economy and implementing strategies for waste minimization, the chemical industry can develop manufacturing processes for this compound that are not only more environmentally responsible but also more economically competitive in the long term.
Mechanistic Studies of 4 Methylthiophene 2 Sulfonyl Chloride Reactivity
Solvolysis Reaction Kinetics and Mechanistic Elucidation
The solvolysis of sulfonyl chlorides (R-SO₂Cl) in various solvents serves as a critical method for investigating the mechanistic pathways of nucleophilic substitution at the sulfur center. The reaction rates are sensitive to the solvent's properties, providing insight into the nature of the transition state.
The Extended Grunwald-Winstein equation is a powerful tool for dissecting the influence of solvent on reaction rates. It correlates the specific rate of solvolysis (k) with the solvent's nucleophilicity (N_T) and its ionizing power (Y_Cl) through the relationship:
log(k/k₀) = lN_T + mY_Cl
Here, k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water), l represents the sensitivity of the substrate to solvent nucleophilicity, and m indicates its sensitivity to solvent ionizing power.
For arenesulfonyl chlorides, solvolysis is generally understood to occur via a bimolecular, concerted S_N2 mechanism. nih.govresearchgate.net This is reflected in significant sensitivities to both solvent nucleophilicity and ionizing power. Studies on 2-thiophenesulfonyl chloride, a close structural analog of 4-methylthiophene-2-sulfonyl chloride, have shown that its solvolysis across a wide range of solvents is well-described by a single correlation using the Extended Grunwald-Winstein equation, yielding l and m values consistent with a concerted S_N2 pathway. nih.govnih.gov The methyl group at the 4-position of the thiophene (B33073) ring in this compound is an electron-donating group, which might slightly decrease the electrophilicity of the sulfonyl sulfur compared to the unsubstituted 2-thiophenesulfonyl chloride, but it is not expected to fundamentally alter the solvolysis mechanism.
Table 1: Extended Grunwald-Winstein Parameters for the Solvolysis of Arenesulfonyl Chlorides at 25.0 °C (Data for 2-thiophenesulfonyl chloride and benzenesulfonyl chloride are from literature sources and serve as a proxy for the expected values for this compound)
| Compound | l | m | R | n | Proposed Mechanism |
| 2-Thiophenesulfonyl chloride | 1.35 | 0.70 | 0.975 | 34 | Concerted S_N2 |
| Benzenesulfonyl chloride | 1.10 | 0.61 | 0.967 | 29 | Concerted S_N2 |
R = correlation coefficient; n = number of solvents
Investigation of Concerted and Dissociative Pathways in Solvolysis
The mechanism of sulfonyl chloride solvolysis is predominantly viewed as a concerted S_N2 process, where the solvent molecule attacks the sulfur atom concurrently with the departure of the chloride ion. nih.govresearchgate.net A dissociative S_N1-type mechanism, which would proceed through a high-energy sulfonyl cation intermediate (RSO₂⁺), is generally considered energetically unfavorable under typical solvolytic conditions. nih.gov
The l and m values obtained from the Extended Grunwald-Winstein analysis provide strong evidence for the operative pathway. The significant magnitude of both l and m for 2-thiophenesulfonyl chloride indicates a transition state with substantial bond formation to the incoming nucleophile (the solvent) and significant charge separation as the leaving group departs, which is characteristic of a concerted S_N2 reaction. nih.gov It is therefore highly probable that this compound also undergoes solvolysis through a similar concerted S_N2 mechanism. A solvolysis-decomposition pathway, seen in sulfonyl chlorides capable of forming stable carbocations (e.g., 2-methyl-2-propanesulfonyl chloride), is not a feasible route for this compound. nih.govnih.gov
The deuterium (B1214612) solvent kinetic isotope effect (KSIE), expressed as the ratio of the rate constant in a protic solvent (k_OH) to that in its deuterated analog (k_OD), offers further details about the transition state. For the solvolysis of sulfonyl chlorides, KSIE values are typically greater than 1, often in the range of 1.5 to 2.0. This indicates that the O-H bond of the solvent is being cleaved in the rate-determining step. Such a finding is consistent with a general-base catalyzed S_N2 mechanism, where a second solvent molecule facilitates the deprotonation of the nucleophilically attacking solvent molecule in the transition state. For instance, the solvolysis of trans-β-styrenesulfonyl chloride exhibits a KSIE of 1.76 in methanol, a value typical for this class of reactions. While specific KSIE data for this compound is unavailable, it is anticipated to show a similar KSIE, supporting a bimolecular mechanism with general base assistance from the solvent.
Nucleophilic Substitution Reactions at the Sulfonyl Center
The reaction of sulfonyl chlorides with primary or secondary amines, known as aminolysis, is the principal route for the synthesis of sulfonamides. enamine.net This transformation is a nucleophilic substitution at the sulfonyl sulfur. The reaction with this compound and an amine (R₂NH) would proceed as follows:
4-Me-Th-SO₂Cl + 2 R₂NH → 4-Me-Th-SO₂NR₂ + R₂NH₂⁺Cl⁻
Typically, the reaction is carried out using two equivalents of the amine; one acts as the nucleophile, and the other serves as a base to neutralize the hydrogen chloride formed. Alternatively, a non-nucleophilic base like pyridine (B92270) can be employed. The reaction mechanism is generally considered to be a concerted S_N2-type process. The rate of this reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. The electron-donating methyl group on the thiophene ring might slightly reduce the reactivity of this compound compared to its unsubstituted counterpart, but the reaction is expected to proceed efficiently with common amines.
The precise nature of the intermediates in nucleophilic substitution reactions at the sulfonyl center has been a topic of considerable discussion. The two primary mechanistic proposals are a concerted S_N2 pathway with a single transition state, and a stepwise addition-elimination mechanism that involves a pentacoordinate, trigonal bipyramidal intermediate.
In the context of the aminolysis of arenesulfonyl chlorides, direct spectroscopic observation of a pentacoordinate intermediate has proven elusive. This suggests that if such a species is formed, it is highly unstable and likely represents a transition state rather than a discrete intermediate. Consequently, for the majority of such reactions, including the aminolysis of this compound, the concerted S_N2 mechanism is the more widely accepted model. The transition state is envisioned as having a trigonal bipyramidal geometry, with the incoming nucleophile and the departing leaving group in the apical positions.
Catalytic Transformations Involving the Sulfonyl Chloride Moiety
The sulfonyl chloride group in this compound is a versatile functional handle for a variety of catalytic transformations. These reactions primarily exploit the reactivity of the carbon-sulfur and sulfur-chlorine bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Photochemical Reactions with Organic Substrates
The photochemical reactivity of this compound offers an alternative pathway for its functionalization, primarily through the generation of highly reactive sulfonyl radicals. Upon irradiation with ultraviolet light, the S-Cl bond in the sulfonyl chloride moiety can undergo homolytic cleavage to produce a 4-methylthiophen-2-ylsulfonyl radical and a chlorine radical.
These sulfonyl radicals are versatile intermediates that can participate in a variety of reactions with organic substrates, particularly those containing carbon-carbon multiple bonds. For instance, the addition of the 4-methylthiophen-2-ylsulfonyl radical to an alkene can initiate a radical chain reaction, leading to the formation of sulfones.
The general mechanism for the photochemical reaction with an alkene is as follows:
Initiation: Photolysis of this compound generates the 4-methylthiophen-2-ylsulfonyl radical.
Propagation:
The sulfonyl radical adds to the double bond of an alkene to form a carbon-centered radical intermediate.
This radical can then abstract a chlorine atom from another molecule of the sulfonyl chloride, yielding the final sulfone product and regenerating the sulfonyl radical to continue the chain.
Termination: The reaction is terminated by the combination of any two radical species.
Table 2: Potential Photochemical Reactions of this compound
| Organic Substrate | Potential Product | Reaction Type | Key Intermediate |
| Styrene | β-chloro-β-phenylethyl 4-methylthiophene-2-sulfone | Radical addition | 4-methylthiophen-2-ylsulfonyl radical |
| Cyclohexene | 2-chlorocyclohexyl 4-methylthiophene-2-sulfone | Radical addition | 4-methylthiophen-2-ylsulfonyl radical |
| 1-Octene | 2-chloro-1-octyl 4-methylthiophene-2-sulfone | Radical addition | 4-methylthiophen-2-ylsulfonyl radical |
Derivatization and Complex Chemical Transformations Employing 4 Methylthiophene 2 Sulfonyl Chloride
Synthesis of Diverse Sulfonamide Libraries
The reaction of 4-methylthiophene-2-sulfonyl chloride with primary and secondary amines is a fundamental method for the synthesis of a wide array of sulfonamides. researchgate.netnih.gov These compounds are of significant interest due to their prevalence in biologically active molecules. researchgate.netnih.gov The synthesis of sulfonamide libraries from this precursor allows for the systematic exploration of structure-activity relationships.
The rational design of sulfonamide libraries involves the strategic selection of a diverse range of amines for reaction with this compound. This approach aims to introduce a variety of structural and electronic properties into the final molecules. The amines can be broadly categorized to ensure structural diversity:
Aliphatic Amines: Linear, branched, and cyclic aliphatic amines can be used to probe the effect of steric bulk and conformational flexibility on the properties of the resulting sulfonamides.
Heterocyclic Amines: The incorporation of various heterocyclic amines can introduce additional sites for hydrogen bonding and other molecular interactions, which is often crucial for biological activity.
The general synthesis of these sulfonamides involves the reaction of this compound with the desired amine in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net The reaction is typically carried out in an aprotic solvent.
A notable example of a biologically relevant sulfonamide derived from a similar thiophene (B33073) scaffold is 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, which has been identified as an inhibitor of cyclin-dependent kinase 5 (cdk5). rsc.orgnih.gov The synthesis of this and related compounds demonstrates the utility of thiophene-2-sulfonyl chlorides in generating molecules with specific biological targets.
Table 1: Examples of Amine Adducts of this compound
| Amine | Resulting Sulfonamide |
| Aniline | N-phenyl-4-methylthiophene-2-sulfonamide |
| Benzylamine | N-benzyl-4-methylthiophene-2-sulfonamide |
| Morpholine | 4-((4-methylthiophen-2-yl)sulfonyl)morpholine |
| Piperidine | 1-((4-methylthiophen-2-yl)sulfonyl)piperidine |
This table presents hypothetical examples based on common amine reactants.
In cases where the amine contains multiple reactive sites, regioselective functionalization can be a challenge. The regioselectivity of the sulfonylation reaction is influenced by factors such as the relative nucleophilicity of the different amino groups and steric hindrance. Protecting group strategies may be employed to achieve the desired regioselectivity.
The isolation and purification of the synthesized sulfonamides are critical steps to ensure the quality of the library. Common techniques include:
Extraction: After the reaction, a standard work-up procedure involving extraction is used to separate the product from the reaction mixture.
Crystallization: For solid products, recrystallization from a suitable solvent system is an effective method for purification.
Chromatography: Column chromatography on silica (B1680970) gel is a widely used technique for the purification of sulfonamides, allowing for the separation of the desired product from unreacted starting materials and byproducts. rsc.org
Formation of Sulfonyl Esters and Sulfonyl Ureas
Beyond sulfonamides, this compound is a precursor for the synthesis of sulfonyl esters and sulfonyl ureas, which also have applications in various fields of chemistry.
The formation of sulfonyl esters is typically achieved by reacting this compound with an alcohol in the presence of a base. nih.govmdpi.comacs.org The choice of alcohol can be varied to produce a range of esters with different alkyl or aryl groups. The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride.
Sulfonyl ureas are traditionally synthesized by the reaction of a sulfonamide with an isocyanate. bohrium.comresearchgate.net Alternatively, they can be prepared from the sulfonyl chloride. One common method involves the reaction of the corresponding sulfonamide with an isocyanate in the presence of a base. rsc.org
Table 2: Synthesis of Sulfonyl Esters and Ureas
| Reactant | Product Type | General Structure |
| Alcohol (R-OH) | Sulfonyl Ester | 4-Me-Th-SO₂-OR |
| Urea | Sulfonyl Urea | 4-Me-Th-SO₂-NH-CO-NH₂ |
This table shows the general structures of the resulting products.
Integration into Fused Heterocyclic Systems
The this compound moiety can be a key component in the synthesis of fused heterocyclic systems. The sulfonamide derivatives obtained from this starting material can undergo intramolecular cyclization reactions to form novel ring systems. For instance, N-propargylsulfonamides can undergo base-catalyzed cyclization to form substituted oxazoles. semanticscholar.org
One potential application is in the synthesis of thieno[c]isothiazole S,S-dioxides, which are nonclassical thiophene isosteres. escholarship.org The synthesis of benzothiazole (B30560) derivatives containing a thiophene-2-sulfonamide (B153586) core highlights the potential for creating complex, fused heterocyclic structures. rsc.orgnih.gov The synthesis of such compounds often involves the initial formation of a sulfonamide, followed by a cyclization step. For example, the condensation of 2-aminobenzenethiol with a thiophene derivative can lead to the formation of a benzothiazole ring fused to the thiophene system. kcl.ac.uk
Construction of Multifunctional Organic Frameworks
While the direct use of this compound in the de novo synthesis of metal-organic frameworks (MOFs) is not widely documented, the functional groups it can introduce are relevant to this field. Thiophene-based linkers are utilized in the construction of MOFs due to their electronic properties and ability to coordinate with metal centers.
A more likely application of this compound in this area is through the postsynthetic modification (PSM) of MOFs. bohrium.com MOFs containing free amino groups can be reacted with this compound to introduce the 4-methylthiophene-2-sulfonamide (B6151917) moiety into the framework. semanticscholar.org This modification can alter the properties of the MOF, such as its porosity, stability, and functionality, leading to materials with tailored characteristics for applications in gas storage, separation, and catalysis.
Applications in Specialized Chemical Research Fields
Contributions to Preclinical Medicinal Chemistry Research
The thiophene (B33073) scaffold is a well-established pharmacophore in drug discovery, and the introduction of a sulfonyl chloride group at the 2-position, along with a methyl group at the 4-position, offers a reactive handle for the synthesis of novel therapeutic agents.
The sulfonyl chloride moiety is a key functional group for the design of enzyme inhibitors. It can react with nucleophilic residues, such as serine, threonine, or cysteine, in the active site of an enzyme to form a stable covalent bond, leading to irreversible inhibition. This mechanism is particularly relevant for targeting enzymes like proteases and kinases, which are implicated in a variety of diseases.
While specific studies on 4-methylthiophene-2-sulfonyl chloride as a direct enzyme inhibitor are not widely documented, its derivatives, particularly sulfonamides, are of significant interest. The synthesis of a library of sulfonamide derivatives from this compound would allow for screening against various enzymatic targets. The methyl group on the thiophene ring can influence the compound's steric and electronic properties, potentially leading to improved binding affinity and selectivity for the target enzyme.
Table 1: Potential Enzyme Targets for Inhibitors Derived from this compound
| Enzyme Class | Potential Therapeutic Area | Rationale for Targeting |
| Carbonic Anhydrases | Glaucoma, Epilepsy | Sulfonamides are a known class of carbonic anhydrase inhibitors. |
| Kinases | Cancer, Inflammation | Covalent inhibitors can offer high potency and prolonged duration of action. |
| Proteases | Viral Infections, Cancer | Irreversible inhibition can be an effective strategy for these enzymes. |
Thiophene-containing compounds have demonstrated a broad spectrum of antimicrobial activity. The incorporation of a sulfonamide group, derived from this compound, is a common strategy in the development of new antimicrobial agents. These sulfonamides can act as mimics of p-aminobenzoic acid (PABA), an essential nutrient for bacterial growth, thereby inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme and disrupting folic acid synthesis in bacteria.
Research into novel thiophene-based sulfonamides derived from precursors like this compound could lead to the discovery of agents with activity against drug-resistant bacterial strains. The specific substitution pattern of the 4-methylthiophene ring can influence the drug-likeness and antimicrobial spectrum of the resulting sulfonamides.
The versatility of this compound as a synthetic intermediate extends to the creation of precursors for a range of biologically active molecules.
Antimalarial Agents: While direct evidence for the use of this compound in antimalarial synthesis is scarce, the thiophene nucleus is present in some compounds investigated for antimalarial activity. Its derivatives could be explored as building blocks for novel structures that interfere with essential pathways in the Plasmodium parasite.
Anti-inflammatory Compounds: Thiophene derivatives have been investigated for their anti-inflammatory properties. The synthesis of novel sulfonamides and other derivatives from this compound could yield compounds that inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.
Role in Agrochemical Discovery Research
The structural motifs found in successful pharmaceuticals are often mirrored in the development of modern agrochemicals. The thiophene ring is a component of several commercially important pesticides and herbicides.
This compound can serve as a key intermediate in the synthesis of novel herbicides and pesticides. The sulfonylurea and sulfonamide classes of herbicides, for example, rely on the reaction of a sulfonyl chloride with an appropriate amine or isocyanate. The specific substitution pattern on the thiophene ring can modulate the biological activity and crop selectivity of the resulting agrochemical.
Similarly, in pesticide research, the thiophene scaffold can be incorporated into molecules targeting specific insect or fungal pests. The reactivity of the sulfonyl chloride group allows for the facile introduction of the 4-methylthiophene moiety into larger, more complex structures with desired pesticidal properties.
Table 2: Potential Agrochemical Applications of this compound Derivatives
| Agrochemical Class | Target Pest/Weed | Synthetic Role of this compound |
| Sulfonylurea Herbicides | Broadleaf weeds | Precursor for the sulfonyl chloride component. |
| Insecticides | Various insect pests | Building block for novel insecticidal scaffolds. |
| Fungicides | Fungal pathogens | Intermediate for the synthesis of antifungal compounds. |
Advanced Materials Science Applications
While the primary applications of this compound are in the life sciences, its reactive nature also lends itself to a role in materials science. Thiophene-based polymers are known for their conductive and semi-conductive properties, making them valuable in the development of organic electronics.
The sulfonyl chloride group of this compound can be utilized to functionalize polymers or to create novel monomers for polymerization. The resulting materials could possess unique electronic or optical properties, influenced by the presence of the 4-methylthiophene unit. For instance, its incorporation into polymers could be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. However, specific research in this area focusing on the 4-methyl isomer is not extensively reported.
Precursors for Specialty Polymers and Functional Coatings
The sulfonyl chloride group is a versatile functional group known for its ability to react with a variety of nucleophiles, such as alcohols, amines, and thiols, to form stable sulfonates, sulfonamides, and thioesters, respectively. This reactivity is central to its potential use in creating specialty polymers and functional coatings.
In the realm of polymer synthesis, this compound can theoretically act as a monomer or a modifying agent. For instance, it could be copolymerized with other monomers containing hydroxyl or amino groups to introduce the thiophene moiety into the polymer backbone. This would create polymers with tailored electronic and physical properties. The incorporation of the thiophene unit can enhance the thermal stability, conductivity, and optical properties of the resulting polymer.
For functional coatings, the compound could be used to modify surfaces. By reacting this compound with a surface that has hydroxyl or amine functionalities, a thin film of thiophene-containing molecules can be covalently bonded to the substrate. Such a coating could impart hydrophobicity, anti-corrosion properties, or a specific electronic functionality to the surface.
Synthesis of Components for Electronic and Optoelectronic Devices
Thiophene-based materials are at the forefront of research in organic electronics and optoelectronics due to their excellent charge transport properties. Polythiophenes and their derivatives are widely used as the active layer in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Theoretically, this compound can serve as a precursor for the synthesis of novel thiophene-containing small molecules and polymers for these applications. The sulfonyl chloride group can be used as a reactive handle to build more complex molecular architectures. For example, it could be used in coupling reactions to synthesize conjugated oligomers or polymers with well-defined structures. The methyl group on the thiophene ring can also influence the solubility and morphology of the resulting materials, which are critical factors for device performance.
Properties of this compound
| Property | Value |
| Molecular Formula | C5H5ClO2S2 |
| Molecular Weight | 196.68 g/mol |
| CAS Number | 69815-97-0 |
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Comprehensive Spectroscopic Analysis Methodologies
Spectroscopic techniques provide empirical data that is fundamental to confirming the chemical structure and understanding the bonding within a molecule. For a compound like 4-Methylthiophene-2-sulfonyl chloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offers a complete analytical picture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. Both ¹H and ¹³C NMR are employed for the structural assignment of this compound.
In the ¹H NMR spectrum, the molecule is expected to exhibit distinct signals for the two aromatic protons on the thiophene (B33073) ring and the three protons of the methyl group. The chemical shifts are influenced by the electron-donating nature of the methyl group and the strong electron-withdrawing effect of the sulfonyl chloride group. The proton at the C3 position is expected to appear as a doublet, coupled to the proton at the C5 position. The C5 proton's signal would likely be a quartet or a doublet of quartets due to coupling with the C3 proton and long-range coupling with the methyl protons. The methyl protons would appear as a singlet, possibly broadened by long-range coupling.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Four signals are anticipated for the thiophene ring carbons and one for the methyl carbon. The carbon atom directly attached to the sulfonyl chloride group (C2) would be significantly downfield due to the strong deshielding effect. Conversely, the carbon of the methyl group (C4-CH₃) would appear at the most upfield position.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | H3 | 7.20 - 7.40 | d | J(H3-H5) ≈ 1.5 - 2.0 |
| ¹H | H5 | 7.70 - 7.90 | d | J(H5-H3) ≈ 1.5 - 2.0 |
| ¹H | -CH₃ | 2.30 - 2.50 | s | - |
| ¹³C | C2 | 145.0 - 150.0 | - | - |
| ¹³C | C3 | 128.0 - 132.0 | - | - |
| ¹³C | C4 | 148.0 - 152.0 | - | - |
| ¹³C | C5 | 135.0 - 139.0 | - | - |
| ¹³C | -CH₃ | 15.0 - 18.0 | - | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability.
For this compound, the most prominent bands in the IR spectrum are expected to be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These typically appear in the ranges of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The stretching of the C-S bond within the thiophene ring and the S-Cl bond also gives rise to characteristic absorptions. Aromatic C-H and C=C stretching vibrations from the thiophene ring, as well as aliphatic C-H stretching and bending from the methyl group, would also be clearly identifiable. Raman spectroscopy would be particularly useful for observing the symmetric S=O stretch and the vibrations of the thiophene ring. iosrjournals.org
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch (Aromatic) | Thiophene Ring | 3100 - 3150 | Medium | Strong |
| C-H Stretch (Aliphatic) | -CH₃ | 2950 - 3000 | Medium | Medium |
| C=C Stretch | Thiophene Ring | 1500 - 1550 | Medium-Strong | Strong |
| S=O Asymmetric Stretch | -SO₂Cl | 1370 - 1400 | Very Strong | Weak |
| S=O Symmetric Stretch | -SO₂Cl | 1170 - 1200 | Very Strong | Strong |
| C-S Stretch | Thiophene Ring | 830 - 860 | Medium | Medium |
| S-Cl Stretch | -SO₂Cl | 550 - 650 | Strong | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation analysis. chemguide.co.uk For this compound (C₅H₅ClO₂S₂), the molecular ion peak [M]⁺ would confirm the molecular weight.
The fragmentation pattern is highly informative. A major fragmentation pathway for sulfonyl chlorides involves the loss of the chlorine atom, followed by the extrusion of sulfur dioxide (SO₂). researchgate.net Therefore, significant peaks corresponding to [M-Cl]⁺ and [M-Cl-SO₂]⁺ are expected. Another common fragmentation is the cleavage of the C-S bond, leading to the formation of the 4-methylthienyl cation. The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. libretexts.org
| Proposed Fragment Structure | Formula | Predicted m/z | Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion | [C₅H₅ClO₂S₂]⁺ | 196/198 | - |
| Loss of Chlorine | [C₅H₅O₂S₂]⁺ | 161 | [M]⁺ - Cl• |
| Loss of Sulfonyl Chloride | [C₅H₅S]⁺ | 97 | [M]⁺ - •SO₂Cl |
| Loss of Chlorine and SO₂ | [C₅H₅S]⁺ | 97 | [M-Cl]⁺ - SO₂ |
| Loss of SO₂ | [C₅H₅ClS]⁺• | 132/134 | [M]⁺ - SO₂ |
Theoretical Chemistry Investigations
Computational chemistry provides a theoretical framework to complement experimental findings. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis offer deep insights into the electronic structure, stability, and reactivity of molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. github.ioresearchgate.net By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), various molecular properties of this compound can be calculated with high accuracy.
Key applications of DFT for this molecule include:
Geometry Optimization: Determining the most stable three-dimensional conformation by finding the minimum energy structure. This provides precise bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Calculation: Predicting the IR and Raman spectra. The calculated frequencies can be compared with experimental data to confirm vibrational assignments. mdpi.com
Electronic Property Calculation: Determining properties such as the molecular dipole moment, charge distribution (via Mulliken or NBO population analysis), and the molecular electrostatic potential (MEP). The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of reaction.
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides accurate bond lengths and angles for the ground state structure. |
| Harmonic Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |
| Molecular Electrostatic Potential (MEP) | Maps electrophilic (positive potential) and nucleophilic (negative potential) sites. |
| Atomic Charges (NBO/Mulliken) | Quantifies the electron distribution on each atom. |
| Dipole Moment | Indicates the overall polarity of the molecule. |
| HOMO-LUMO Energies | Used for FMO analysis to predict reactivity and electronic transitions. |
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Insights
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnlibretexts.org The energies and spatial distributions of these orbitals for this compound can be readily obtained from DFT calculations.
HOMO: This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring.
LUMO: This orbital represents the region most susceptible to accepting electrons (electrophilicity). The LUMO is anticipated to be centered on the sulfonyl chloride group, particularly on the sulfur atom and the C2 carbon, due to its strong electron-withdrawing nature.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net FMO analysis is invaluable for predicting the regioselectivity and stereoselectivity of reactions, such as nucleophilic substitution at the sulfur atom or electrophilic aromatic substitution on the thiophene ring.
| FMO Parameter | Predicted Characteristics and Implications |
|---|---|
| HOMO Energy | Relatively high energy, indicating potential for nucleophilic character of the thiophene ring. |
| LUMO Energy | Relatively low energy, indicating strong electrophilic character at the sulfonyl group. |
| HOMO Distribution | Localized on the π-system of the thiophene ring, especially C3 and C5. |
| LUMO Distribution | Localized on the S atom of the -SO₂Cl group and the C2 atom of the ring. |
| HOMO-LUMO Gap (ΔE) | Predicts the molecule's reactivity profile and susceptibility to electronic excitation. |
Molecular Dynamics Simulations for Conformational and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations can reveal crucial information about the conformational flexibility of this compound and the influence of solvent molecules on its structure and behavior.
The conformational landscape of thiophene-containing molecules is a key determinant of their biological activity and chemical reactivity. MD simulations allow for the exploration of the potential energy surface of this compound, identifying stable conformers and the energy barriers between them. For instance, studies on related sulfonamide derivatives have shown that the orientation of the sulfonyl group relative to the thiophene ring can significantly impact the molecule's properties. These simulations can track the torsional angles of the molecule, providing a detailed picture of its flexibility.
Solvation effects play a critical role in the behavior of molecules in solution. MD simulations explicitly model the interactions between this compound and surrounding solvent molecules, such as water. This allows for the characterization of the solvation shell and the study of how the solvent influences the conformational preferences of the molecule. The stability of different conformers can be assessed in various solvent environments, providing insights into how the molecule will behave in a biological context. Furthermore, these simulations can shed light on the stability of complexes formed between thiophene derivatives and target proteins by analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling
QSAR and other molecular modeling techniques are instrumental in the rational design of novel compounds with desired biological activities. These computational approaches establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed by correlating the physicochemical properties or structural features (descriptors) of a series of this compound derivatives with their experimentally determined biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent compounds.
The process involves generating a dataset of derivatives with known activities, calculating a wide range of molecular descriptors for each molecule, and then using statistical methods to build a predictive model. Descriptors can include electronic, steric, and hydrophobic parameters. For example, a QSAR study on a series of sulfonamide derivatives identified key descriptors that influence their anticancer activity, providing a roadmap for designing more effective therapeutic agents. nih.govnih.gov
The predictive power of a QSAR model is crucial for its utility. A robust model can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest predicted activity. The following table illustrates a hypothetical QSAR model for a series of this compound derivatives.
| Compound ID | LogP | Molar Volume (MV) | Electronic Affinity (EA) | Predicted pIC50 |
| Derivative 1 | 2.5 | 150 | -1.2 | 5.8 |
| Derivative 2 | 3.1 | 165 | -1.5 | 6.2 |
| Derivative 3 | 2.8 | 155 | -1.3 | 6.0 |
| Derivative 4 | 3.5 | 170 | -1.8 | 6.5 |
This table is generated based on the principles of QSAR and does not represent actual experimental data.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein receptor. This method is invaluable for understanding the molecular basis of a ligand's biological activity and for designing new inhibitors.
In the context of this compound, molecular docking can be used to study how its derivatives interact with the active site of a target protein. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity of the ligand. For instance, docking studies on thiophene sulfonamide derivatives have revealed their binding modes with enzymes like enoyl acyl carrier protein reductase, a key target in antibacterial drug discovery. nih.gov
The results of molecular docking are often expressed as a docking score, which is an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These scores, along with a detailed analysis of the binding pose, can guide the modification of the ligand structure to improve its affinity and selectivity for the target. The following table provides examples of docking scores for hypothetical derivatives of this compound against a target protein.
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | -8.5 | LYS35, ASP166 |
| Derivative B | -9.2 | LYS35, THR247, PHE41 |
| Derivative C | -7.9 | ASP166, VAL164 |
| Derivative D | -9.8 | LYS35, TRP170, PHE41 |
This table is illustrative and does not represent actual experimental data.
By combining the insights from molecular dynamics, QSAR, and molecular docking, researchers can develop a comprehensive understanding of this compound and its derivatives, paving the way for the design of new molecules with tailored properties and biological activities.
Emerging Research Avenues and Future Perspectives for 4 Methylthiophene 2 Sulfonyl Chloride
Sustainable and Bio-Inspired Synthetic Methodologies
The traditional synthesis of sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid, leading to significant waste and safety concerns. The future of 4-methylthiophene-2-sulfonyl chloride synthesis is trending towards greener and more sustainable methodologies that minimize environmental impact and enhance safety.
Green Chemistry Approaches: Research into sustainable chemistry offers several promising alternatives for the synthesis of sulfonyl chlorides. One such approach involves the use of milder and more selective oxidizing and chlorinating agents. For instance, methods utilizing Oxone (potassium peroxymonosulfate) in conjunction with a chloride source like KCl in an aqueous medium are being explored. rsc.org This system avoids the use of corrosive chlorinating agents and employs water as a benign solvent. rsc.org
Another environmentally friendly strategy is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from thiols. researchgate.net A key advantage of this method is that the byproduct, succinimide (B58015), can be recovered and reconverted to NCS, creating a recyclable and more sustainable process. researchgate.net While not yet specifically documented for this compound, these principles are directly applicable and represent a significant avenue for future research.
Bio-Inspired Synthesis: The concept of bio-inspired synthesis aims to mimic nature's efficient chemical processes. While the direct biosynthesis of a reactive intermediate like this compound is unlikely, future research may focus on producing the 4-methylthiophene precursor from biomass. Thiophene-containing natural products are found in certain plant families, and understanding their biosynthetic pathways could inspire novel chemo-enzymatic routes to the thiophene (B33073) core, reducing reliance on fossil fuel-based starting materials.
Discovery of Novel Catalytic Systems for Chemo- and Regioselective Transformations
This compound is a bifunctional molecule, with reactive sites on both the sulfonyl chloride group and the thiophene ring. Future research will heavily invest in novel catalytic systems that can precisely control reactions at these sites, enabling the synthesis of complex molecules with high efficiency and selectivity.
Transformations of the Sulfonyl Chloride Group: The sulfonyl chloride moiety is a powerful electrophile. Catalytic methods are being developed to control its reactions beyond simple sulfonamide formation. For example, copper-catalyzed systems have been shown to facilitate the regioselective chlorothiolation of alkenes using sulfonyl chlorides, where the sulfonyl chloride acts as a source of both a chlorine atom and a thiol equivalent. organic-chemistry.org This type of transformation could be applied to derivatives of this compound to generate novel β-chloroalkyl sulfides.
Regioselective Functionalization of the Thiophene Ring: The thiophene ring can undergo C-H functionalization, and controlling the regioselectivity of this process is a major goal. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating new carbon-carbon bonds at specific positions on the thiophene ring. researchgate.netnih.gov Research is ongoing to develop catalysts that can selectively arylate the C3 or C5 positions of the 4-methylthiophene ring system, even in the presence of the sulfonyl chloride group. researchgate.net These methods provide a direct route to poly-substituted thiophenes that are difficult to access through traditional means. Furthermore, Lewis base catalysis is emerging as a strategy for achieving high chemo-, regio-, and diastereoselectivity in halogenation reactions of unsaturated systems, a principle that could be adapted for functionalizing thiophene derivatives. nih.gov
Integration into Automated Synthesis and Flow Chemistry Platforms
The synthesis and manipulation of reactive compounds like sulfonyl chlorides are well-suited for automation and flow chemistry, which offer enhanced safety, reproducibility, and scalability.
Flow Chemistry for Sulfonyl Chloride Synthesis: Chlorosulfonation reactions are often highly exothermic and can be hazardous on a large scale. Continuous flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the accumulation of hazardous intermediates. rsc.orgchemrxiv.org The integration of this compound synthesis into a flow platform would enable safer, on-demand production with higher spacetime yields compared to batch processing. rsc.org This approach is particularly valuable for overcoming the safety hurdles associated with traditional sulfonyl chloride synthesis methods. nih.gov
Automated Platforms for Library Synthesis: Automated synthesis platforms, often utilizing cartridge-based systems and robotic liquid handlers, are revolutionizing medicinal chemistry by enabling high-throughput synthesis of compound libraries. researchgate.netsynplechem.com this compound is an ideal building block for such platforms. By reacting it with a diverse array of amines, alcohols, or other nucleophiles in an automated fashion, large libraries of novel sulfonamides and sulfonates can be rapidly generated. These libraries are crucial for screening against various biological targets to identify new drug leads. The combination of automated synthesis with machine learning algorithms can further accelerate this process by predicting optimal reaction conditions and prioritizing the synthesis of compounds with the highest likelihood of biological activity. researchgate.net
Exploration of New Biological Targets and Pharmacological Modalities (Preclinical Context)
Derivatives of this compound, particularly sulfonamides, represent a rich source of potential therapeutic agents. The thiophene sulfonamide scaffold is present in a number of biologically active compounds, and future research will continue to explore its potential in a preclinical context.
New Biological Targets: Recent studies have highlighted the diverse biological activities of thiophene derivatives. Thiophene sulfonamides, for instance, have been identified as potent inhibitors of cyclin-dependent protein kinases (CDKs) from both mammalian sources and the malaria parasite Plasmodium falciparum. nih.gov This suggests a potential therapeutic avenue for both cancer and malaria. nih.gov The inherent versatility of the thiophene scaffold allows for structural modifications to optimize potency and selectivity against specific kinase targets.
Beyond kinases, the thiophene nucleus is a key component in molecules screened for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. tandfonline.comresearchgate.netnih.gov The exploration of metal complexes of thiophene sulfonamides has also shown promise for developing new antimicrobial and antioxidant agents. researchgate.net Future preclinical research will likely involve screening libraries derived from this compound against a broader array of biological targets to uncover novel therapeutic applications.
Development of Advanced Analytical Techniques for Reaction Monitoring
To optimize the synthesis and subsequent reactions of this compound, advanced analytical techniques are essential for real-time monitoring and control. Process Analytical Technology (PAT) tools are becoming indispensable in modern chemical development.
In-situ Spectroscopic Monitoring: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ reaction monitoring. clairet.co.ukmdpi.com By inserting a probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products in real-time without the need for sampling and offline analysis. americanpharmaceuticalreview.comresearchgate.net This is particularly useful for hazardous or air-sensitive reactions, allowing for precise determination of reaction endpoints and the identification of unexpected side reactions. Applying these techniques to the synthesis of this compound could lead to improved yields, purity, and process understanding. mdpi.com
For example, the disappearance of the starting material and the appearance of the characteristic S=O stretching bands of the sulfonyl chloride product could be monitored by FTIR. clairet.co.uk Similarly, Raman spectroscopy could be employed, especially in heterogeneous reaction mixtures, to provide complementary information. clairet.co.ukamericanpharmaceuticalreview.com This level of process control is a critical component for integrating these chemical processes into the automated and flow platforms discussed previously.
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-Methylthiophene-2-sulfonyl chloride with high purity?
The synthesis typically involves sulfonation of 4-methylthiophene followed by chlorination. A reported method (similar to procedures in thiophene sulfonyl chloride synthesis) uses chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl group, followed by reaction with thionyl chloride (SOCl₂) to form the sulfonyl chloride . Key parameters include:
- Temperature control : Excess heat can lead to decomposition or side reactions (e.g., ring sulfonation).
- Stoichiometry : A 1:2 molar ratio of thiophene derivative to chlorosulfonic acid ensures complete conversion.
- Purification : Recrystallization from non-polar solvents (e.g., hexane) or vacuum distillation yields >95% purity.
Characterization via (δ ~7.2–7.5 ppm for aromatic protons) and FT-IR (S=O stretch at ~1360 cm⁻¹, S-Cl at ~580 cm⁻¹) is critical .
Advanced: How does steric hindrance from the methyl group influence regioselective reactions of this compound?
The methyl group at the 4-position directs electrophilic substitutions to the 5-position due to steric and electronic effects. Computational studies (DFT calculations) show that the methyl group increases electron density at the 5-position, favoring nucleophilic attacks (e.g., Suzuki couplings) at this site . Experimental validation involves:
- Competitive reactions : Comparing reaction outcomes with/without the methyl group.
- Kinetic studies : Monitoring reaction rates via HPLC to confirm regioselectivity trends .
Data should be cross-referenced with crystallographic data (if available) to validate computational models .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
A multi-technique approach is required:
- : Assign peaks for the thiophene ring (δ ~125–140 ppm for ) and sulfonyl chloride group (δ ~45–50 ppm for ) .
- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 196 (M⁺) and fragment ions at m/z 141 (loss of SO₂Cl).
- Elemental analysis : Validate %C, %H, and %S against theoretical values (e.g., C: 36.8%, H: 2.9%, S: 18.3%) .
Advanced: How can researchers resolve discrepancies in spectroscopic data between synthesized batches?
Batch-to-batch variability often arises from trace solvents or incomplete purification. Strategies include:
- Standardized protocols : Replicate conditions from literature (e.g., vacuum drying times, solvent grades) .
- Spiking experiments : Add known impurities (e.g., unreacted thiophene) to NMR samples to identify contaminant signals.
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex spectra .
If discrepancies persist, collaborative validation with a third-party lab is recommended .
Basic: What precautions are necessary for handling this compound due to its reactivity?
- Moisture sensitivity : Store under inert gas (Ar/N₂) and use anhydrous solvents to prevent hydrolysis to the sulfonic acid.
- Ventilation : Use fume hoods to avoid inhalation of HCl gas released during reactions.
- Waste disposal : Quench residual compound with aqueous NaHCO₃ before disposal to neutralize acidity .
Advanced: What strategies enable the use of this compound in peptide mimetics or polymer synthesis?
The sulfonyl chloride group reacts with amines to form sulfonamides, a key linkage in peptidomimetics. For example:
- Solid-phase synthesis : Immobilize amines on resin, then couple with the sulfonyl chloride in DMF at 25°C .
- Kinetic control : Use low temperatures (−20°C) to favor mono-functionalization over cross-linking.
Characterize products via MALDI-TOF MS and compare with simulated isotopic patterns .
Basic: How does the compound’s stability vary under different storage conditions?
- Short-term : Stable at −20°C in sealed amber vials for 6 months.
- Long-term : Degradation (∼10% over 12 months) occurs due to slow hydrolysis; add molecular sieves to absorb moisture .
Monitor stability via periodic TLC (silica gel, eluent: 9:1 hexane/EtOAc) to detect sulfonic acid formation .
Advanced: Can this compound serve as a directing group in C–H activation reactions?
Yes, the sulfonyl group acts as a transient directing group (TDG) in Pd-catalyzed C–H functionalization. Experimental design includes:
- Catalyst screening : Pd(OAc)₂ with ligands (e.g., 1,10-phenanthroline) enhances regioselectivity.
- Substrate scope : Test aryl iodides and bromides for coupling efficiency .
Mechanistic studies (e.g., deuterium labeling) confirm TDG-assisted activation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
